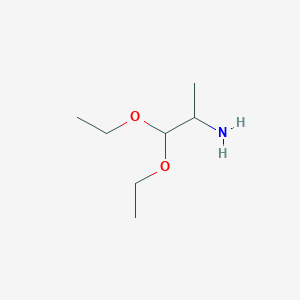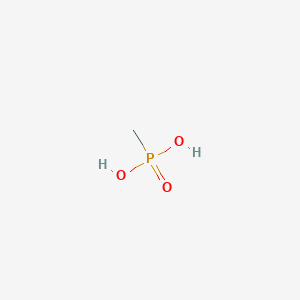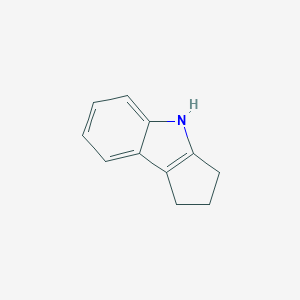
Tetrahydrocyclopent(b)indole
概要
説明
Tetrahydrocyclopent(b)indole, also known as 1,2,3,4-Tetrahydrocyclopenta [b]indole, is a chemical compound with the molecular formula C11H11N . It undergoes reduction in the presence of Pd/C and hydrogen gas to yield 1,2,3,3a,4,8b-hexahydrocyclopent[b]indole .
Synthesis Analysis
The synthesis of indole and its derivatives, including Tetrahydrocyclopent(b)indole, has been conducted in water . A novel synthetic route that includes a photo-Nazarov cyclization of a 3-acylindole precursor has been reported . The highly enantioselective cyclization of 3-alkenylindole via C–H activation has been established using Pd (OCOCF3)2 in conjunction with the chiral spiro bis (isoxazoline) ligand (SPRIX) .Molecular Structure Analysis
The molecular structure of Tetrahydrocyclopent(b)indole consists of a pyrrole ring fused to a benzene ring to form 2,3-benzopyrrole .Chemical Reactions Analysis
Tetrahydrocyclopent(b)indole undergoes reduction in the presence of Pd/C and hydrogen gas to yield 1,2,3,3a,4,8b-hexahydrocyclopent[b]indole .Physical And Chemical Properties Analysis
Tetrahydrocyclopent(b)indole has a molecular weight of 157.21 g/mol . It has a predicted density of 1.200±0.06 g/cm3, a melting point of 100.5-105.5°C (lit.), and a boiling point of 160-162 °C (Press: 1 Torr) .科学的研究の応用
Synthesis of Heterocyclic Frameworks
Tetrahydrocyclopent(b)indole serves as a versatile building block in the synthesis of diverse heterocyclic frameworks. Its unique structure allows for cycloaddition reactions, which are atom-economical and considered green chemistry due to their efficiency and lack of waste . These reactions enable the construction of complex heterocyclic compounds that are biologically relevant, such as cyclohepta[b]indoles and tetrahydrocarbazoles.
Multicomponent Reactions
This compound finds significant use in multicomponent reactions (MCRs), which are convergent processes where three or more starting materials react to form a product, where essentially all or most of the atoms contribute to the final product . These reactions are valuable for creating complex molecular architectures with high atom economy and diversity.
Medicinal Chemistry
In medicinal chemistry, Tetrahydrocyclopent(b)indole is utilized for its bioactive properties. It’s a key scaffold in the development of pharmaceuticals due to its interaction with various biological pathways. Its structural motif is common in natural products and drugs, making it an essential component in drug discovery and design .
Green Chemistry Applications
The compound’s role in green chemistry is underscored by its involvement in reactions that are 100% atom-economical. It’s used in processes that minimize the generation of hazardous substances, thereby contributing to the development of environmentally benign synthetic methods .
Organic Synthesis
Tetrahydrocyclopent(b)indole is a reactant in organic synthesis, particularly in reactions that require the functionalization at the 2α-position of indoles. This functionalization is crucial for creating a variety of organic compounds with potential applications in different fields, including materials science and pharmacology .
Oxidation Processes
It also acts as a reactant for the preparation of tetramethylpiperidine-1-oxoammonium salts, which are used as oxidants in various chemical reactions. These salts play a significant role in oxidation processes, which are fundamental in organic chemistry for altering the functional groups of molecules .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1,2,3,4-tetrahydrocyclopenta[b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-2-6-10-8(4-1)9-5-3-7-11(9)12-10/h1-2,4,6,12H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDXFZHFEASSBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10296917 | |
| Record name | 1,2,3,4-tetrahydrocyclopenta[b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10296917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydrocyclopenta[b]indole | |
CAS RN |
2047-91-8 | |
| Record name | 1,2,3,4-Tetrahydrocyclopent[b]indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2047-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 112674 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002047918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2047-91-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112674 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3,4-tetrahydrocyclopenta[b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10296917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-Tetrahydrocyclopent[b] indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



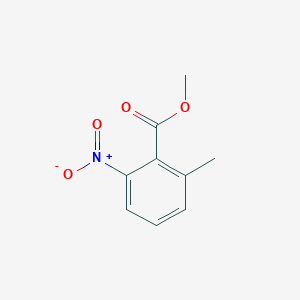
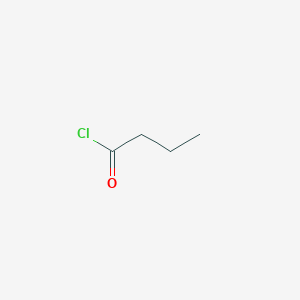

![5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B42670.png)
![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[Tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal](/img/structure/B42677.png)

![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal](/img/structure/B42679.png)

![[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate](/img/structure/B42683.png)
